(2-Amino-5-ethoxyphenyl)methanol
Description
(2-Amino-5-ethoxyphenyl)methanol is an aromatic compound featuring a benzene ring substituted with an amino group (-NH₂) at position 2, an ethoxy group (-OCH₂CH₃) at position 5, and a hydroxymethyl (-CH₂OH) group. Its molecular formula is C₉H₁₃NO₂, with a molecular weight of 183.21 g/mol (calculated). The ethoxy group enhances lipophilicity compared to smaller alkoxy substituents, while the amino and hydroxymethyl groups provide reactive sites for derivatization. Potential applications include pharmaceutical intermediates, agrochemicals, or ligands in coordination chemistry.
Properties
CAS No. |
647843-26-3 |
|---|---|
Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.2 g/mol |
IUPAC Name |
(2-amino-5-ethoxyphenyl)methanol |
InChI |
InChI=1S/C9H13NO2/c1-2-12-8-3-4-9(10)7(5-8)6-11/h3-5,11H,2,6,10H2,1H3 |
InChI Key |
NFEMNXFVKQCFHJ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1)N)CO |
Canonical SMILES |
CCOC1=CC(=C(C=C1)N)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural similarities with (2-Amino-5-ethoxyphenyl)methanol, differing in substituent positions, functional groups, or stereochemistry:
Key Differences and Implications
Substituent Effects: Ethoxy vs. Methoxy: The ethoxy group in the target compound increases lipophilicity compared to the methoxy group in 2-(3-Amino-5-methoxyphenyl)ethanol . This may enhance membrane permeability in drug candidates but reduce aqueous solubility.
Functional Group Reactivity: Hydroxymethyl (-CH₂OH) vs. Thioacetic Acid (-S-CH₂COOH): The hydroxymethyl group in the target compound allows for oxidation to carboxylic acids or esterification, whereas the thioacetic acid group in 2-[(2-Amino-5-ethoxyphenyl)thio]acetic acid enables metal chelation and disulfide bond formation .
Stereochemical Considerations: (S)-5-(1-Amino-2-hydroxyethyl)-2-methylphenol has a stereocenter, which may confer enantioselective bioactivity. The target compound lacks stereocenters unless synthesized with specific chirality, simplifying production but limiting stereospecific applications.
Melting/Boiling Points: Ethoxy and thioacetic acid groups may increase melting points due to hydrogen bonding and polarity, whereas methyl groups (e.g., in ) could lower them.
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